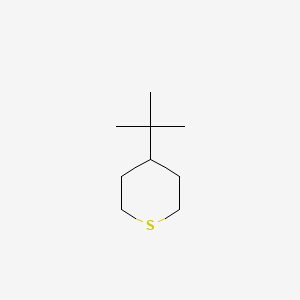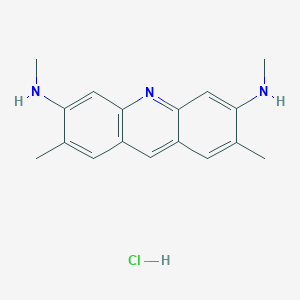
10-Methylacridin-10-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methylacridin-10-ium bromide is a chemical compound known for its unique structure and properties It is derived from acridine, a heterocyclic organic compound, and is characterized by the presence of a methyl group attached to the nitrogen atom in the acridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylacridin-10-ium bromide typically involves the methylation of acridine. One common method is the reaction of acridine with methyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
10-Methylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
科学研究应用
10-Methylacridin-10-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving DNA intercalation and fluorescence labeling.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 10-Methylacridin-10-ium bromide involves its interaction with biological molecules. In biological systems, it can intercalate into DNA, disrupting the normal function of the nucleic acid and leading to various biological effects. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for antimicrobial and anticancer therapies.
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 10-Methylacridin-10-ium bromide, known for its use in dye production and as a precursor in organic synthesis.
Acriflavine: A derivative of acridine used as an antiseptic and in fluorescent labeling.
9-Mesityl-10-methylacridin-10-ium hexafluorophosphate: Another derivative with similar structural features but different counterions.
Uniqueness
This compound is unique due to its specific methylation at the nitrogen atom, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with biological molecules, making it a valuable compound in various research applications.
属性
CAS 编号 |
2350-75-6 |
|---|---|
分子式 |
C14H12BrN |
分子量 |
274.15 g/mol |
IUPAC 名称 |
10-methylacridin-10-ium;bromide |
InChI |
InChI=1S/C14H12N.BrH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 |
InChI 键 |
PZLMHANAYUUNBP-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)

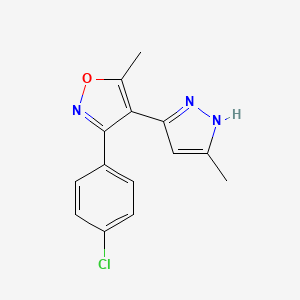
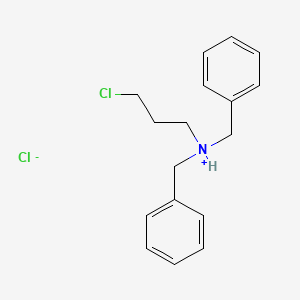
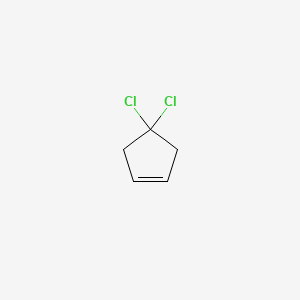
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)

![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
